Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide
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Overview
Description
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide is a chemical compound with the molecular formula C6H11BF3KO2. It is known for its unique structure, which includes a trifluoroborate group, making it an interesting subject for various chemical studies .
Scientific Research Applications
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
Preparation Methods
The synthesis of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide typically involves the reaction of 4-ethoxy-4-oxobutan-2-yl with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide can be compared with other similar compounds such as:
Potassium trifluoroborate: While both compounds contain the trifluoroborate group, this compound has an additional ethoxy-oxobutan-2-yl group, making it more versatile in certain reactions.
4-ethoxy-4-oxobutan-2-yl derivatives: These compounds share the ethoxy-oxobutan-2-yl group but lack the trifluoroborate group, which limits their reactivity in boron-related reactions.
The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications in various fields.
Properties
IUPAC Name |
potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKNDPWWHEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC(=O)OCC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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